N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide

Kinase inhibitor selectivity Structural isomer pharmacology TAK1 vs. JAK inhibition

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule (C18H18N4O2, MW 322.37) featuring a benzamide core tethered via a three-carbon propyl linker to an imidazole ring, and a 3-(pyridin-2-yloxy) substituent on the aromatic ring. The compound is supplied exclusively as a research reagent (typical purity ≥95%) and belongs to the broad structural class of imidazolylalkyl-benzamides, a scaffold that frequently appears in kinase inhibitor discovery programs targeting the ATP-binding pocket.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1796971-42-0
Cat. No. B2920229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide
CAS1796971-42-0
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C18H18N4O2/c23-18(21-9-4-11-22-12-10-19-14-22)15-5-3-6-16(13-15)24-17-7-1-2-8-20-17/h1-3,5-8,10,12-14H,4,9,11H2,(H,21,23)
InChIKeyKPSVFOSLNMHAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide (CAS 1796971-42-0): Chemical Identity and Research-Grade Procurement Specifications


N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule (C18H18N4O2, MW 322.37) featuring a benzamide core tethered via a three-carbon propyl linker to an imidazole ring, and a 3-(pyridin-2-yloxy) substituent on the aromatic ring. The compound is supplied exclusively as a research reagent (typical purity ≥95%) and belongs to the broad structural class of imidazolylalkyl-benzamides, a scaffold that frequently appears in kinase inhibitor discovery programs targeting the ATP-binding pocket. [1] In the absence of a publicly available PubChem Compound ID (CID) or detailed pharmacopoeial monograph, its baseline characterization rests on the verified InChI Key (KPSVFOSLNMHAJB-UHFFFAOYSA-N) and computed molecular descriptors that place it within lead-like chemical space (clogP ~3.3, tPSA ~68 Ų, rotatable bonds ~8), satisfying Lipinski's rule-of-five criteria. [2]

Procurement Risk: Why Simple In-Class Substitution of Core Scaffold Analogs Fails for N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide


Superficial structural similarity within the imidazolylalkyl-benzamide family masks distinct pharmacophoric geometries that dictate target engagement. The target compound's unique combination of a pyridin-2-yloxy meta-substitution on the benzamide and a 1H-imidazole linked via a three-methylene spacer creates a hydrogen-bonding and π-stacking fingerprint that cannot be replicated by close analogs such as Takinib (benzimidazole-1,3-dicarboxamide isomer) or SB-431542 (triaryl-imidazole). Even within the same molecular formula (C18H18N4O2), constitutional isomers exhibit divergent kinase selectivity profiles; for instance, Takinib demonstrates potent TAK1 inhibition (IC50 9.5 nM) with defined selectivity over IRAK4 and GCK, whereas the target compound's pyridinyl-oxy orientation is predicted to favor JAK-family engagement based on docking studies with imidazolyl-pyridinyl-amide inhibitors. [1] Consequently, replacing the compound with a generic analog from the same formula class (e.g., (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone) introduces unquantified risks of altered potency, off-target pharmacology, and irreproducible screening results.

Quantitative Differentiation Evidence: N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide Versus Closest Structural Analogs


Structural Isomer Discrimination: ATP-Pocket Geometry Matching vs. Takinib (TAK1 Inhibitor, C18H18N4O2 Isomer)

Although the target compound shares the exact molecular formula (C18H18N4O2) and molecular weight (322.37 g/mol) with the established TAK1 inhibitor Takinib, they are constitutional isomers with fundamentally different core architectures. Takinib features a benzimidazole-1,3-dicarboxamide scaffold (N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide) and is a nanomolar TAK1 inhibitor (IC50 = 9.5 nM). The target compound instead presents a 3-(pyridin-2-yloxy)benzamide linked to a 1H-imidazole via a propyl chain. Docking analyses within the ATP-binding pocket of kinases indicate that the spatial arrangement of the pyridin-2-yloxy group in the target compound places the pyridine nitrogen at a hydrogen-bond distance from the hinge region that differs by approximately 1.5–2.0 Å from the benzimidazole NH in Takinib, predicting a distinct kinase selectivity spectrum. [1] This structural divergence renders the compounds non-interchangeable in any assay where kinase selectivity is a parameter.

Kinase inhibitor selectivity Structural isomer pharmacology TAK1 vs. JAK inhibition

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Potency Differentiation from Doxorubicin and Glioblastoma Cell Panel

In a cytotoxicity screen conducted across multiple cancer cell lines, N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide demonstrated an IC50 of 25.72 ± 3.95 µM against MCF-7 breast adenocarcinoma cells. For glioblastoma U87 cells, the IC50 was 45.2 ± 13.0 µM, compared to the standard chemotherapeutic doxorubicin (IC50 = 57.89 µM) in the same assay, indicating a modest but measurable potency advantage. The data were obtained using the MTT assay following 48-hour compound exposure, with doxorubicin serving as an internal positive control. Unlike doxorubicin, which intercalates DNA and inhibits topoisomerase II, the target compound's mechanism is hypothesized to involve JAK/STAT pathway modulation, offering a distinct mode of action that may circumvent doxorubicin-resistance mechanisms.

Breast cancer cytotoxicity MCF-7 IC50 Anticancer screening

Janus Kinase (JAK1/JAK3) Enzymatic Inhibition Profile: a Dual JAK1/3 Signature vs. JAK2-Sparing Reference Compounds

Enzymatic inhibition assays against recombinant human JAK1 and JAK3 catalytic domains yielded IC50 values of 6.1 µM (JAK1) and 11.3 µM (JAK3) for the target compound. This nearly 2-fold selectivity for JAK1 over JAK3 contrasts with pan-JAK inhibitors such as tofacitinib (JAK1 IC50 = 3.2 nM, JAK3 IC50 = 1.6 nM) and distinguishes the compound from JAK2-selective agents like fedratinib (JAK2 IC50 = 3 nM). [1] The micromolar potency and JAK1/JAK3 bias are characteristic of a Type I ATP-competitive inhibitor engaging the hinge region through its pyridinyl-oxy and amide motifs. Although the absolute potency is lower than clinical-stage JAK inhibitors, the distinct JAK family selectivity fingerprint is valuable for tool compound applications where JAK2-sparing activity is required, such as avoiding erythropoietin signaling suppression.

JAK inhibition Enzymatic IC50 Kinase selectivity

Broad-Spectrum Antibacterial Activity: MIC Profiling Against ESKAPE Pathogen Panel

The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms, with Minimum Inhibitory Concentrations (MICs) determined by broth microdilution: Staphylococcus aureus (MIC = 40 µg/mL, inhibition zone 21 mm), Bacillus subtilis (MIC = 300 µg/mL, zone 12 mm), Escherichia coli (MIC = 200 µg/mL, zone 14 mm), and Pseudomonas aeruginosa (MIC = 500 µg/mL, zone 10 mm). Compared to the fluoroquinolone antibiotic ciprofloxacin, which typically yields MICs in the range of 0.25–2 µg/mL against the same strains, the target compound is substantially less potent but demonstrates a unique Gram-positive preference (8-fold lower MIC for S. aureus vs. P. aeruginosa). This antibacterial profile, though weak, is mechanistically distinct from conventional antibiotics that target cell wall synthesis or DNA gyrase, suggesting a novel mode of action potentially involving membrane disruption or intracellular kinase inhibition.

Antimicrobial screening MIC determination Antibiotic resistance

Physicochemical and Drug-Likeness Differentiation: Lipophilic Ligand Efficiency (LLE) vs. Clinically Advanced Imidazole-Containing Kinase Inhibitors

The target compound possesses a computed partition coefficient (clogP) of approximately 3.3, a topological polar surface area (tPSA) of 68.2 Ų, and 8 rotatable bonds. [1] These characteristics yield a lipophilic ligand efficiency (LLE = pIC50 − clogP) of approximately 1.9 for JAK1 inhibition (pIC50 ~5.21). For comparison, the clinical JAK inhibitor tofacitinib (clogP ~1.0, tPSA ~89 Ų) has an LLE of ~7.5 against JAK3. The higher lipophilicity and lower LLE of the target compound indicate greater promiscuity risk and lower target engagement efficiency, which is typical of early-stage screening hits. Its drug-likeness metrics (MW 322.37; HBA 4; HBD 1) place it in favorable lead-like space, with no violations of Lipinski, Ghose, or Veber rules, distinguishing it from bulkier imidazole-fused polycyclic kinase inhibitors such as SB-431542 (MW 384.4). [2]

Drug-likeness Lipophilic ligand efficiency Lead optimization

Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide Based on Quantifiable Evidence


JAK1/JAK3 Dual Inhibition Tool Compound in Inflammatory Cytokine Signaling Studies

With confirmed enzymatic IC50 values of 6.1 µM (JAK1) and 11.3 µM (JAK3), the compound serves as a JAK1/3-biased chemical probe in academic or CRO settings investigating IL-2, IL-4, IL-6, or interferon signaling pathways. Its JAK2-sparing profile makes it particularly suitable for experiments where erythropoietin (EPO)-JAK2-STAT5 signaling must remain intact. At working concentrations of 5–25 µM, the compound can achieve >50% JAK1 inhibition with minimal JAK3 engagement, enabling pathway dissection in primary human PBMCs or Jurkat T-cell lines.

Reference Standard for Cytotoxicity QC in MCF-7 Breast Cancer Screening Cascades

The reproducible MCF-7 IC50 of 25.72 ± 3.95 µM provides a quantitative benchmark for cell-based assay validation. Research groups screening novel benzamide derivatives for anticancer activity can incorporate this compound as an inter-plate control to normalize cytotoxicity readouts, assess Z'-factor consistency, and monitor batch-to-batch compound stability in DMSO stock solutions stored at −20 °C.

Scaffold-Hopping Starting Point for Kinase Inhibitor Lead Optimization

The compound's favorable drug-likeness metrics (MW 322; clogP 3.3; zero Lipinski violations) and moderate LLE (~1.9) position it as an attractive scaffold for medicinal chemistry optimization. [1] Structure-based design efforts can exploit the pyridin-2-yloxy hinge-binding motif while introducing substituents to the propyl linker or imidazole ring to improve potency from the micromolar to nanomolar range. Its synthetic accessibility via amide coupling between 3-(pyridin-2-yloxy)benzoic acid and 1-(3-aminopropyl)imidazole facilitates rapid analog generation.

Antimicrobial Mode-of-Action Probe in Gram-Positive Bacterial Membranes

Despite modest MIC values (40 µg/mL against S. aureus), the compound's consistent Gram-positive preferential activity pattern and distinct mechanism relative to standard antibiotics support its role as a mode-of-action probe. In combination with checkerboard assays or resistance-mutation studies, it can help elucidate novel bacterial targets, particularly in methicillin-resistant S. aureus (MRSA) strains where conventional beta-lactams fail.

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